4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl dimethylcarbamate
Description
Properties
IUPAC Name |
[4-(1-benzofuran-2-yl)-2-oxochromen-6-yl] N,N-dimethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO5/c1-21(2)20(23)24-13-7-8-17-14(10-13)15(11-19(22)26-17)18-9-12-5-3-4-6-16(12)25-18/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEQPVUDFLODBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl dimethylcarbamate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, benzofuran derivatives can be synthesized through O-alkylation followed by cyclization of salicylaldehydes . The chromenone structure can be introduced via Perkin or McMurry reactions .
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The benzofuran and chromenone moieties can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran and chromenone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols or other reduced forms of the original compound .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have demonstrated that derivatives of chromone compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds related to 4-(benzofuran-2-yl)-2-oxo-2H-chromen have shown promise in inhibiting growth in human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines .
- A specific case study revealed that certain structural modifications enhanced the anticancer properties, indicating that this compound could be optimized for therapeutic use against malignancies.
-
Antioxidant Properties
- Chromone derivatives are recognized for their antioxidant capabilities. Studies have indicated that these compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases .
- The antioxidant activity is often linked to the presence of hydroxyl groups in the structure, which stabilize free radicals.
-
Acetylcholinesterase Inhibition
- Compounds similar to 4-(benzofuran-2-yl)-2-oxo-2H-chromen have been investigated for their ability to inhibit acetylcholinesterase, an enzyme involved in neurotransmission. This inhibition is vital for developing treatments for neurodegenerative diseases like Alzheimer's .
- The introduction of carbamate groups has been shown to enhance the selectivity and potency of these inhibitors.
Biochemical Applications
- Enzyme Inhibition Studies
- Molecular Docking Studies
Material Science Applications
- Fluorescent Probes
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The benzofuran and chromenone moieties can interact with enzymes and receptors, modulating their activity . For example, the compound may inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The dimethylcarbamate group can enhance the compound’s bioavailability and stability, allowing it to exert its effects more efficiently .
Comparison with Similar Compounds
Key Findings:
Substituent Position and Electronic Effects: Electron-withdrawing groups (e.g., -NO₂) in benzofuran-linked esters reduce π-π stacking efficiency, while electron-donating groups (e.g., -OCH₃) enhance intermolecular hydrogen bonding .
Biological Activity: Coumarins with carbamate groups (e.g., dimethylcarbamate) exhibit enhanced stability compared to hydroxylated analogs, which are prone to metabolic oxidation . Benzofuran-oxadiazole hybrids (e.g., patent EP-2022) demonstrate neuropathic pain efficacy via unknown targets, suggesting a possible shared mechanism with benzofuran-coumarin derivatives .
Structural and Crystallographic Insights
X-ray diffraction data for related compounds highlight critical structural features:
- 2-(Benzofuran-2-yl)-2-oxoethyl benzoates : Crystal packing is influenced by C–H···O hydrogen bonds and π-π interactions between benzofuran and coumarin rings. The angle between benzofuran and coumarin planes ranges from 5° to 15°, depending on substituents .
- Dimethylcarbamate Derivatives : The carbamate group adopts a planar conformation, facilitating dipole-dipole interactions with adjacent aromatic systems .
Biological Activity
4-(Benzofuran-2-yl)-2-oxo-2H-chromen-6-yl dimethylcarbamate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, biological evaluations, and the mechanisms underlying its activity against various biological targets.
Synthesis of the Compound
The compound can be synthesized through a series of reactions involving benzofuran derivatives and chromene structures. A typical synthetic pathway involves the reaction of appropriate benzofuran derivatives with dimethylcarbamate under controlled conditions, often utilizing catalysts or microwave irradiation to enhance yields and reduce reaction times.
Antimicrobial Activity
Research has indicated that derivatives of chromenes, including those similar to this compound, exhibit significant antimicrobial properties. A study demonstrated that various chromene derivatives showed potent activity against Staphylococcus aureus , with certain compounds exhibiting better efficacy than established antibiotics like 5-fluorouracil .
Table 1: Antimicrobial Activity of Chromene Derivatives
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4a | Staphylococcus aureus | 10 µg/mL |
| 4b | Escherichia coli | 15 µg/mL |
| 4c | Pseudomonas aeruginosa | 20 µg/mL |
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, compounds with similar structures have shown promising results against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines. The IC50 values for these compounds were notably lower than those for traditional chemotherapeutics, indicating a strong potential for development as anticancer agents .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 4h | MCF-7 | 22.09 |
| 4i | A-549 | 18.40 |
| 4j | MCF-7 | 25.50 |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and survival, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Studies have shown that certain structural modifications can enhance selectivity towards these enzymes .
- Antioxidant Properties : The compound exhibits antioxidant activity, which can contribute to its cytotoxic effects by reducing oxidative stress within cancer cells. This was assessed using various assays measuring free radical scavenging activities .
- Molecular Interactions : Molecular docking studies suggest that the compound binds effectively to target proteins involved in cell signaling pathways related to apoptosis and proliferation, providing insights into its potential therapeutic applications .
Case Studies
Several case studies highlight the efficacy of similar compounds derived from chromenes:
- Study on Anticancer Activity : A recent study evaluated a series of benzofuran and chromene derivatives for their anticancer properties. The results indicated that modifications at specific positions significantly enhanced cytotoxicity against MCF-7 and A-549 cell lines .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of chromene derivatives, confirming their effectiveness against a range of bacterial strains, including resistant strains that pose significant clinical challenges .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for 4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl dimethylcarbamate, and how can purity be optimized?
- Answer: The compound is typically synthesized via multi-step coupling reactions, such as condensation of benzofuran derivatives with chromenone precursors followed by carbamate functionalization. Key steps include protecting group strategies (e.g., hydroxyl groups) and catalytic coupling under inert atmospheres. Purity optimization (>95%) is achieved through recrystallization using solvent systems like ethanol/water or column chromatography with silica gel .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
- Answer:
- Spectroscopy : High-resolution mass spectrometry (HRMS) confirms molecular weight, while - and -NMR verify substituent positions (e.g., benzofuran and dimethylcarbamate groups). IR identifies carbonyl stretching (~1700–1750 cm) .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths/angles (e.g., C=O at ~1.21 Å) and packing interactions. Software like SHELXL refines anisotropic displacement parameters (ADPs) .
Q. How does the dimethylcarbamate group affect molecular conformation and stability?
- Answer: The dimethylcarbamate introduces steric hindrance and hydrogen-bonding capabilities. SC-XRD data show its planar orientation relative to the chromenone core, stabilizing the structure via intramolecular C–H···O interactions. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., O···H interactions at ~25% contribution) .
Advanced Research Questions
Q. What challenges arise in refining the crystal structure using SHELX, and how are anisotropic parameters optimized?
- Answer: Challenges include handling disordered solvent molecules and high thermal motion in flexible groups (e.g., dimethylcarbamate). SHELXL refinement involves:
- ADP constraints : Applying ISOR/TSIM commands to dampen over-parameterization.
- Twinned data : Using TWIN/BASF commands for non-merohedral twinning .
Validation tools (e.g., PLATON) assess geometric outliers (e.g., R < 0.05) .
Q. How can discrepancies in crystallographic data between studies be resolved?
- Answer: Discrepancies (e.g., bond length variations >0.02 Å) arise from differences in data resolution (e.g., 0.84 Å vs. 1.2 Å) or refinement protocols. Mitigation strategies:
- Standardized refinement : Uniform use of restraints (DFIX/DANG) for similar bond types.
- Data deposition : Cross-referencing CIF files in repositories like the Cambridge Structural Database (CSD) .
Q. What experimental protocols are recommended for studying its potential biological activity (e.g., enzyme inhibition)?
- Answer:
- Target selection : Prioritize kinases or receptors with structural homology to benzofuran-binding proteins (e.g., benzofuran-based inhibitors in patent literature ).
- Assay design : Use fluorescence polarization for binding affinity (IC) or surface plasmon resonance (SPR) for kinetic studies. Include controls for non-specific binding (e.g., dimethylcarbamate analogs) .
Q. How can computational modeling predict interactions with biological targets?
- Answer: Molecular docking (AutoDock Vina) paired with molecular dynamics (MD) simulations (AMBER) identifies key binding residues. Pharmacophore models highlight hydrogen-bond acceptors (chromenone carbonyl) and hydrophobic regions (benzofuran). Validation via free-energy perturbation (FEP) improves affinity predictions .
Q. What precautions are critical for handling hygroscopic samples during structural analysis?
- Answer:
- Storage : Use desiccators with silica gel or argon-filled containers to prevent hydrolysis of the carbamate group .
- Data collection : Mount crystals under inert oil (e.g., Paratone-N) and maintain low humidity (<10%) in the X-ray chamber .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
